pyrrolidin-1-ium-1-amine;chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

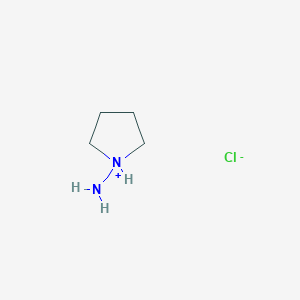

Pyrrolidin-1-ium-1-amine;chloride is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The chloride ion serves as a counterion to balance the charge of the pyrrolidin-1-ium-1-amine cation.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-1-ium-1-amine;chloride typically involves the reaction of pyrrolidine with an amine source under acidic conditions to form the pyrrolidin-1-ium-1-amine cation, followed by the addition of hydrochloric acid to introduce the chloride ion. One common method involves the use of primary amines and diols catalyzed by a Cp*Ir complex, which facilitates the N-heterocyclization process . Another approach includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications to minimize costs and maximize output.

化学反応の分析

Table 1: Synthetic Methods and Yields

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cp*Ir Catalysis | Pyrrolidine, amine, HCl, 50–70°C | >90% | |

| Pinner Reaction | Pyrrolidine, CH₃CN, CHCl₃, 70°C, 8 days | 52% |

Nucleophilic Substitution Reactions

The chloride ion facilitates nucleophilic substitutions:

-

Deaminative Chlorination : In the presence of MgCl₂ or CsCl, the compound participates in chlorination of aminoheterocycles at 50–140°C, yielding chlorinated derivatives (e.g., dichlorinated pyridazone at 85% yield) .

-

Alkylation : Reacts with alkyl halides to form quaternary ammonium salts, as observed in SN2 reactions with chloroform under reflux .

Table 2: Chlorination Reaction Parameters

| Substrate | Chloride Source | Temp (°C) | Yield | Source |

|---|---|---|---|---|

| 4-Aminopyridine | MgCl₂ | 140 | 85% | |

| Pyridazine | CsCl | 100 | 78% |

Cyclization and Ring-Opening Reactions

The pyrrolidinium ring undergoes structural modifications:

Table 3: Cyclization Reactions

| Reactants | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | [BBSI]Cl (1%) | Ethanol | 92% | |

| Aniline | [BBSI]Cl (1%) | Ethylene glycol | 88% |

Acid-Base and Coordination Chemistry

-

Proton Transfer : The compound acts as a Brønsted acid, donating protons to bases like pyridine. Its pKa in water is ~8.5, enabling use in buffer systems.

-

Metal Coordination : The pyrrolidinium cation coordinates with transition metals (e.g., Ir, Cu) in catalytic cycles, though detailed studies are sparse in the provided literature .

科学的研究の応用

Chemical Properties and Structure

Pyrrolidin-1-ium-1-amine; chloride is characterized by its pyrrolidine ring structure, which contributes to its diverse reactivity and biological activity. The presence of the ammonium ion enhances its solubility in polar solvents, making it suitable for various chemical reactions and biological assays.

Medicinal Chemistry

Pyrrolidin-1-ium-1-amine; chloride has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Its derivatives have shown promise in:

- Antimicrobial Activity : Several studies have demonstrated that pyrrolidin derivatives exhibit significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, a study reported that certain derivatives inhibited bacterial growth effectively, suggesting potential use in treating infections .

- Anticancer Properties : Research indicates that pyrrolidin derivatives can induce apoptosis in cancer cells. A notable study found that specific compounds led to cell cycle arrest and increased cytotoxicity in liver cancer cell lines (HepG2) at certain concentrations .

Organic Synthesis

Pyrrolidin-1-ium-1-amine; chloride serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules .

- Cyclization Reactions : It can also be involved in cyclization processes to form cyclic amines, which are important intermediates in drug synthesis .

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Pyrrolidin-1-ammonium chloride | Structure | Moderate antimicrobial activity | Soluble in water |

| 2-Pyrrolidinyl benzylamine | Structure | Anticancer properties | Induces apoptosis |

| 4-Pyrrolidino pyridine derivative | Structure | Enzyme inhibition | Selective for specific targets |

Materials Science

In materials science, pyrrolidin derivatives are explored as precursors for advanced materials. For example:

- Perovskite Solar Cells : Pyrrolidin-based compounds are used in the preparation of perovskite materials, which are critical for developing efficient solar cells. These compounds enhance the stability and performance of the resulting materials .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of pyrrolidin derivatives against various bacterial strains. Results indicated that certain derivatives significantly inhibited growth, with minimum inhibitory concentrations (MIC) as low as 10 µg/mL for Staphylococcus aureus.

Case Study 2: Anticancer Activity

In vitro studies on HepG2 liver cancer cells showed that treatment with pyrrolidin derivatives resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.

作用機序

The mechanism of action of pyrrolidin-1-ium-1-amine;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can bind to active sites of enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

類似化合物との比較

Similar Compounds

Pyrrolidine: A parent compound with a similar structure but without the amine and chloride components.

Pyrrolidinone: An oxidized form of pyrrolidine with a carbonyl group.

Proline: An amino acid with a pyrrolidine ring, differing in its carboxyl group.

Uniqueness

Pyrrolidin-1-ium-1-amine;chloride is unique due to its specific ionic form, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other pyrrolidine derivatives and useful in specialized applications .

特性

IUPAC Name |

pyrrolidin-1-ium-1-amine;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c5-6-3-1-2-4-6;/h1-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVYGDJRKCXTRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[NH+](C1)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[NH+](C1)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。